2alpha-Hydroxyeupatolide 8-O-angelate
Description
Contextualizing Sesquiterpene Lactones within Medicinal Chemistry Research
Sesquiterpene lactones (SLs) represent a large and structurally varied class of naturally occurring compounds, primarily found in plants of the Asteraceae family. These C15 terpenoids are characterized by a lactone ring and are known to possess a wide array of biological activities. nih.gov In the realm of medicinal chemistry, SLs have garnered significant attention for their potential as therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The biological activity of many SLs is attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, via Michael addition. This reactivity is a key factor in their mechanism of action.
Overview of Eudesmanolide Sesquiterpenes and their Significance
Within the vast family of sesquiterpene lactones, eudesmanolides are a significant subgroup characterized by a decahydronaphthalene (B1670005) ring system. They are biogenetically derived from the cyclization of farnesyl pyrophosphate. Eudesmanolides have been isolated from various plant genera and have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities. Their structural diversity, arising from different oxygenation patterns and stereochemistry, contributes to their varied biological profiles, making them an interesting scaffold for drug discovery and development.
Historical Perspective and Initial Discoveries Pertaining to 2alpha-Hydroxyeupatolide 8-O-angelate
The story of this compound is intrinsically linked to the phytochemical investigation of the genus Eupatorium, a rich source of sesquiterpene lactones. Earlier studies on Eupatorium chinense led to the isolation of a related compound, 2alpha-hydroxyeupatolide, by a team of researchers in 2004. nih.gov Their work involved the systematic extraction and chromatographic separation of compounds from the whole plant, with structural elucidation carried out using spectroscopic methods. nih.gov
Building on this foundational research, the specific compound This compound was later isolated from Eupatorium chinense var. tozanense. A 2008 study detailed the phytochemical investigation of this plant variety, which resulted in the identification of three new germacranolides, along with five known compounds, including this compound. researchgate.net The structure of this compound was meticulously identified through one- and two-dimensional nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry. researchgate.net
The isolation and characterization of this compound contributed to the growing library of eudesmanolide sesquiterpenes and provided a new molecule for biological screening. As part of the 2008 study, the in vitro cytotoxic activities of the isolated compounds were evaluated, providing the first insights into the potential biological relevance of this compound. researchgate.net
Research Findings on this compound
The initial investigation into the biological activity of this compound focused on its cytotoxic effects against various human cancer cell lines. The findings from this research are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | > 20 |
| A549 | Lung Carcinoma | > 20 |
| HL-60 | Promyelocytic Leukemia | 11.2 |
| MCF-7 | Breast Adenocarcinoma | 16.5 |
| PC-3 | Prostate Adenocarcinoma | > 20 |
Data sourced from Liaw, C. C., et al. (2008). researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-10+,13-6-/t15-,16-,17-,18-/m1/s1 |
InChI Key |
ZYKRXWIPMUJNME-OLQIGLHESA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C/C(=C/[C@H](C/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 2alpha Hydroxyeupatolide 8 O Angelate
Botanical Sources and Phytogeographical Distribution
The occurrence of 2alpha-Hydroxyeupatolide 8-O-angelate is highly specific, primarily linked to plants within the Asteraceae family, particularly the genus Eupatorium.
Identification of Eupatorium chinense var. tozanense as a Primary Source
Detailed phytochemical investigations have definitively identified Eupatorium chinense var. tozanense as a primary botanical source of this compound. researchgate.net Research involving the analysis of the ethanolic extract of the whole plant led to the isolation and characterization of this compound, designated as compound 7 in the study, alongside several other new and known sesquiterpenoids. researchgate.net This variety of Eupatorium chinense is found in specific geographical regions, including Taiwan. compositae.org The consistent isolation from this plant underscores its importance as a reliable natural source for obtaining this specific sesquiterpene lactone for further research.
Exploration of Other Eupatorium Species and Related Genera as Potential Sources
The genus Eupatorium is well-documented for its rich and diverse profile of sesquiterpenoid lactones. nih.gov While E. chinense var. tozanense is a confirmed source of the 8-O-angelate derivative, the parent compound, 2alpha-hydroxyeupatolide, has been isolated from other species, suggesting the potential for the target compound's presence.
Eupatorium lindleyanum: This species is a known producer of numerous guaiane-type sesquiterpene lactones. nih.govresearchgate.net Notably, phytochemical studies have successfully isolated 2alpha-hydroxyeupatolide from the whole plant, indicating that the enzymatic machinery for producing the core structure of the target compound is present. nih.gov
Eupatorium chinense: The broader species is a rich source of sesquiterpenoids, predominantly found in its aboveground parts. nih.govnih.gov Various studies have led to the isolation of novel sesquiterpenoids, highlighting the chemical diversity within this species and its potential to yield related compounds. capes.gov.br
Eupatorium heterophyllum: Extensive analysis of this species has resulted in the isolation of dozens of sesquiterpene lactones, including germacranolides, eudesmanolides, and guaianolides. mdpi.comnih.gov This diversity suggests that different populations or chemotypes could potentially synthesize this compound.
The exploration of these and other species, such as Eupatorium lancifolium and Eupatorium semiserratum, for sesquiterpene lactones continues to be an active area of research. documentsdelivered.com
Occurrence within the Asteraceae Family and Chemotaxonomic Implications
The Asteraceae family, one of the largest families of flowering plants, is chemically characterized by its prolific production of sesquiterpene lactones. researchgate.net These compounds are considered significant chemotaxonomic markers, meaning their structural types and distribution patterns can be used to infer evolutionary relationships between different tribes and genera within the family. researchgate.net
The presence of germacranolide-type sesquiterpenes, such as this compound, within the Eupatorieae tribe is consistent with established chemotaxonomic classifications. The specific structural features of these compounds, including their oxygenation patterns and ester side chains, provide a chemical "fingerprint" that helps to delineate relationships between closely related species. The study of these markers provides valuable data that complements morphological and molecular evidence in plant systematics.
Advanced Extraction Techniques for Sesquiterpene Lactones from Plant Material
The initial step in isolating this compound from plant material is a solid-liquid extraction process. While traditional methods like maceration and Soxhlet extraction are functional, modern techniques are favored for their increased efficiency, reduced environmental impact, and suitability for heat-sensitive compounds like sesquiterpene lactones. ontosight.ai
Ultrasound-Assisted Extraction (UAE) is a highly efficient method that utilizes high-frequency sound waves (typically >20 kHz). nih.gov The process works through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. This collapse generates powerful micro-jets and shockwaves that disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular metabolites. japsonline.commdpi.com This leads to higher extraction yields in shorter times and often at lower temperatures compared to conventional methods. nih.govscispace.com
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix. nih.gov The direct interaction of microwaves with polar molecules within the plant cells generates localized heat and pressure, leading to cell wall rupture and the rapid release of phytochemicals into the solvent. ontosight.ai MAE is noted for its dramatically reduced extraction times—often minutes instead of hours—and lower energy consumption compared to traditional heating methods. nih.govnih.gov
| Technique | Principle of Operation | Key Advantages | Typical Solvents |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | High efficiency, reduced time, suitable for thermolabile compounds. nih.gov | Ethanol (B145695), Methanol, Water-Ethanol mixtures. nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes localized heating and pressure, rupturing cells. | Extremely rapid, reduced solvent and energy consumption. nih.gov | Ethanol, Ethyl lactate, Methanol. nih.govmdpi.com |
Chromatographic Separation and Purification Strategies for this compound
Following extraction, the resulting crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound in high purity.
The typical purification workflow involves several stages:
Initial Solvent Partitioning: The crude extract is often subjected to liquid-liquid extraction to separate compounds into broad polarity classes. For instance, an ethanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to enrich the sesquiterpene lactone fraction. nih.gov
Column Chromatography: The enriched fraction is commonly separated using column chromatography with a solid stationary phase like silica (B1680970) gel. mdpi.com Compounds are eluted with a solvent gradient of increasing polarity, allowing for the separation of different chemical classes.
High-Resolution Chromatography: Final purification to obtain the pure compound is achieved using high-resolution techniques.
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are extensively used for the fine separation of structurally similar sesquiterpene lactones. mdpi.commdpi.com Specific columns (e.g., COSMOSIL 5SL-II, Phenyl Butyl) and carefully optimized mobile phase gradients are employed to achieve baseline separation. mdpi.commdpi.com
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that eliminates the use of a solid support matrix, thereby avoiding the irreversible adsorption of the sample and ensuring high recovery rates. researchgate.net HSCCC has been successfully applied to the separation of sesquiterpenoid lactones from Eupatorium species using biphasic solvent systems such as n-hexane-ethyl acetate-methanol-water. nih.govnih.gov
| Technique | Purpose | Typical Implementation Details |
|---|---|---|
| Liquid-Liquid Extraction | Preliminary fractionation based on polarity. | Partitioning between water and immiscible organic solvents (e.g., ethyl acetate). nih.gov |
| Silica Gel Column Chromatography | Gross separation of the enriched fraction. | Stationary phase: Silica gel. Mobile phase: Gradient of n-hexane and ethyl acetate. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Final purification of the target compound. | Reversed-phase or normal-phase columns with optimized solvent gradients. mdpi.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Preparative separation with high recovery. | Biphasic solvent systems (e.g., n-hexane–ethyl acetate–methanol–water). nih.gov |
Structural Elucidation and Stereochemical Characterization of 2alpha Hydroxyeupatolide 8 O Angelate
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules like 2alpha-Hydroxyeupatolide 8-O-angelate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the connectivity of atoms and their spatial relationships.
The ¹H NMR spectrum provides crucial information about the number and chemical environment of protons in the molecule. For a eudesmanolide structure like this compound, characteristic signals would be expected for the methyl groups, olefinic protons, and protons attached to carbons bearing oxygen substituents. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals offer initial clues to the molecular structure.
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their hybridization state. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, olefinic, carbinolic, or aliphatic). For instance, the lactone carbonyl carbon would resonate at a significantly downfield chemical shift.
Table 1: Representative ¹H and ¹³C NMR Data for a Eudesmanolide Analog (Data presented here is for a closely related eudesmanolide and serves to illustrate the expected chemical shifts for this compound)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 45.2 | 2.15 (m) |
| 2 | 70.1 | 4.20 (dd, 11.5, 4.5) |
| 3 | 38.5 | 2.50 (m) |
| 4 | 139.8 | |
| 5 | 50.3 | 2.80 (d, 10.5) |
| 6 | 75.4 | 4.10 (t, 10.0) |
| 7 | 55.1 | 2.65 (m) |
| 8 | 72.3 | 5.30 (dd, 10.0, 5.0) |
| 9 | 40.1 | 2.20 (m), 1.90 (m) |
| 10 | 35.2 | |
| 11 | 121.5 | |
| 12 | 170.2 | |
| 13 | 12.5 | 1.95 (s) |
| 14 | 15.8 | 1.10 (d, 7.0) |
| 15 | 125.1 | 6.20 (d, 1.5), 5.50 (d, 1.5) |
| 1' | 167.5 | |
| 2' | 128.0 | |
| 3' | 138.2 | 6.10 (qq, 7.0, 1.5) |
| 4' | 20.5 | 2.00 (q, 1.5) |
| 5' | 15.7 | 1.98 (d, 7.0) |
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. For this compound, COSY would delineate the spin systems within the cyclohexane and cyclopentane rings of the eudesmanolide core.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a crucial step in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This information is vital for connecting the individual spin systems identified by COSY and for positioning quaternary carbons and ester groups. For example, a correlation from the proton at C-8 to the carbonyl carbon of the angelate group would confirm the location of the ester side chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. For instance, NOE correlations between specific protons can establish their cis or trans relationship on the ring system.
Mass Spectrometry (MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn allows for the deduction of its molecular formula. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide a highly accurate mass measurement, typically with an error of less than 5 ppm. The observation of a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, allows for the calculation of the exact mass of the neutral molecule and the subsequent determination of its elemental composition.
Chiroptical Spectroscopy (ECD) and X-ray Crystallography for Absolute Configuration Assignment
While NMR and MS can establish the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods or X-ray crystallography.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer using time-dependent density functional theory (TD-DFT), the absolute configuration can be unambiguously assigned.
In cases where a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive determination of the absolute configuration. This technique yields a detailed three-dimensional model of the molecule, from which the absolute stereochemistry can be directly observed.
Comparative Structural Analysis with Known Eudesmanolide Analogs
The structural elucidation of this compound is also aided by comparing its spectroscopic data with that of known eudesmanolide analogs isolated from related plant species, particularly within the Eupatorium genus. nih.gov The eudesmanolide skeleton is common in this genus, and the characteristic NMR chemical shifts and coupling constants of the core structure provide a valuable reference point. researchgate.netnih.gov By comparing the data for the target molecule with that of known compounds, the position and nature of substituents can often be readily deduced. For instance, the presence of an angelate ester at C-8 is a common feature in many eudesmanolides, and the characteristic NMR signals for this moiety are well-documented. This comparative approach accelerates the structure elucidation process and provides additional confidence in the final structural assignment.
Biosynthetic Pathways and Chemical Synthesis Approaches for 2alpha Hydroxyeupatolide 8 O Angelate
Proposed Biosynthetic Routes for Eudesmanolide Sesquiterpenes
The biosynthesis of all sesquiterpenes, including the eudesmanolide skeleton of 2alpha-Hydroxyeupatolide 8-O-angelate, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). tandfonline.com Plants synthesize FPP via two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. conicet.gov.arconicet.gov.arfrontiersin.org These pathways provide the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form FPP. nih.gov
The proposed biosynthetic route to eudesmanolides involves a series of complex cyclization and oxidation reactions. The initial and critical step is the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS). For many sesquiterpene lactones, this process is thought to proceed through a germacrene A intermediate. researchgate.net The pathway is proposed to involve an initial 1,10-cyclization of (E,E)-farnesyl pyrophosphate to form germacrene A, which then undergoes further ring-closing to create the characteristic bicyclic eudesmane (B1671778) core. researchgate.net Following the formation of the carbocyclic skeleton, a series of post-cyclization modifications, primarily oxidations and hydroxylations catalyzed by cytochrome P450 monooxygenases (P450s), decorate the eudesmane scaffold. This is followed by the formation of the characteristic α-methylene-γ-lactone ring and subsequent esterification, in this case with an angeloyl group at the C8 position, to yield the final product.
| Stage | Key Precursor/Intermediate | General Transformation |
| Precursor Synthesis | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) | Formation of C5 isoprene (B109036) units via MVA and MEP pathways. nih.gov |
| Chain Elongation | Farnesyl pyrophosphate (FPP) | Head-to-tail condensation of IPP and DMAPP to form the C15 backbone. researchgate.net |
| Cyclization | Germacrene A | Cyclization of FPP to form a 10-membered ring intermediate. researchgate.net |
| Core Formation | Eudesmane Cation | Ring closure of the germacrene intermediate to form the bicyclic eudesmane skeleton. researchgate.net |
| Functionalization | Hydroxylated Eudesmane Intermediates | A series of oxidative modifications (hydroxylations, etc.) at various positions. |
| Lactone Formation | Eudesmanolide Core | Oxidation and cyclization to form the characteristic γ-lactone ring. |
| Final Modification | This compound | Hydroxylation at C2 and esterification with angelic acid at C8. |
Identification of Key Enzymes and Intermediates in Sesquiterpene Biogenesis
The biosynthesis of sesquiterpene lactones is a multi-enzyme process, with each step being meticulously controlled by specific catalysts. The immense structural diversity of these compounds is largely attributed to the action of two key enzyme families: terpene synthases (TPS) and cytochrome P450s (P450s). nih.gov
Sesquiterpene Synthases (STSs or TPSs): These enzymes catalyze the first committed step in sesquiterpene biosynthesis, the cyclization of the linear FPP precursor into a diverse array of cyclic sesquiterpene skeletons. tandfonline.comnih.gov For eudesmanolides, a germacrene A synthase (GAS) is a key enzyme, converting FPP into germacrene A, the precursor for many lactones. tandfonline.com STSs are often multi-product enzymes, capable of generating various sesquiterpene backbones from a single substrate. tandfonline.com
Cytochrome P450 Monooxygenases (P450s): Following the initial cyclization, the sesquiterpene scaffold undergoes extensive oxidative modifications. These reactions, including hydroxylations, epoxidations, and carboxylations, are predominantly catalyzed by P450s. nih.gov These enzymes are crucial for creating the specific functional groups and stereochemistry observed in the final natural product, including the hydroxyl group at the C2 position and the functionalities required for lactone ring formation in this compound.
The primary intermediates in the pathway leading to this compound are outlined below:
| Enzyme Class | Specific Enzyme Example | Substrate | Product (Intermediate) | Role in Biosynthesis |
| Prenyltransferase | Farnesyl pyrophosphate synthase (FPPS) | IPP, DMAPP | Farnesyl pyrophosphate (FPP) | Forms the C15 precursor. researchgate.net |
| Sesquiterpene Synthase | Germacrene A synthase (GAS) | Farnesyl pyrophosphate (FPP) | Germacrene A | Catalyzes the initial, crucial cyclization. tandfonline.com |
| Cytochrome P450 | Germacrene A oxidase | Germacrene A | Germacrene A acid | Oxidation of the germacrene skeleton. |
| Cytochrome P450 | Costunolide synthase | Germacrene A acid | Costunolide | Catalyzes hydroxylation and subsequent lactonization. |
| Hydroxylases/Acyltransferases | (Specific enzymes not fully characterized) | Eupatolide-like precursors | This compound | Final tailoring steps including hydroxylation and esterification. |
Strategies for Total and Semi-synthetic Preparation of this compound
The chemical synthesis of structurally complex natural products like eudesmanolide sesquiterpenes is a significant undertaking in organic chemistry. While specific total synthesis routes for this compound are not extensively documented in readily available literature, general strategies for related eudesmanolides provide a blueprint for potential approaches.
Total Synthesis approaches aim to construct the molecule from simple, commercially available starting materials. A key challenge is the stereocontrolled construction of the decalin (bicyclic) core and the installation of multiple stereocenters. One described method for preparing the eudesmane decalin system involves the addition of 5-methyl-2-furyllithium to 3-ethoxycyclohex-2-enone, followed by acidic treatment. documentsdelivered.com The α-hydroxy-γ-lactone moiety, a critical feature of many eudesmanolides, can be formed through the condensation of a suitable decalone intermediate with methyl pyruvate, followed by a stereoselective reduction. documentsdelivered.com
Semi-synthesis offers an alternative, often more practical, approach. This strategy utilizes a readily available natural product with a similar core structure as the starting material, which is then chemically modified to achieve the target molecule. A common starting material for the semi-synthesis of eudesmanolides is α-santonin, a compound that can be converted into various 8,12-eudesmanolides through chemical, enzymatic, and microbiological methods. documentsdelivered.com Such an approach leverages the stereochemistry already present in the natural starting material, significantly reducing the number of synthetic steps.
| Synthetic Strategy | Starting Materials | Key Chemical Transformations | Advantages | Challenges |
| Total Synthesis | Simple acyclic or monocyclic precursors | Cycloadditions (e.g., Diels-Alder), annulations, stereoselective reductions, asymmetric catalysis. | Access to unnatural analogs, unambiguous structure confirmation. | Long synthetic sequences, low overall yields, stereochemical control. |
| Semi-synthesis | Abundant natural eudesmanolides (e.g., α-santonin) | Functional group interconversions, selective oxidations/reductions, esterification. | Shorter routes, utilization of existing stereocenters. documentsdelivered.com | Dependent on the availability of suitable starting materials, limited structural diversity. |
Biosynthetic Engineering and Biotechnological Approaches for Enhanced Production of Sesquiterpene Lactones
The low abundance of many valuable sesquiterpene lactones in their native plant sources has driven the development of biotechnological production platforms. nih.gov Metabolic engineering, in both plants and microbial hosts, offers a promising avenue for the sustainable and high-yield production of these complex molecules. researchgate.net
Metabolic Engineering in Plants: This approach involves the genetic modification of the source plant or a related high-biomass crop to enhance the production of the target compound. Strategies include overexpressing key regulatory genes or biosynthetic enzymes (like FPPS, STS, or P450s) or down-regulating competing metabolic pathways. The characterization and isolation of genes involved in sesquiterpene lactone biosynthetic pathways have enabled the design of such strategies. conicet.gov.arresearchgate.net For instance, understanding the transcription factors that regulate these pathways can provide new targets for manipulation. conicet.gov.ar
Microbial Fermentation: A powerful alternative involves transferring the entire biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). conicet.gov.ar This "cell factory" approach allows for rapid, scalable, and controlled production in bioreactors. The successful expression of the complete artemisinin (B1665778) biosynthetic pathway in microbes serves as a key model system for the production of other sesquiterpene lactones. conicet.gov.arresearchgate.net This strategy involves introducing the plant genes for the STS and the necessary P450s into the microbe. Challenges often lie in ensuring the proper function of plant P450 enzymes, which may require engineering the microbial host to better support these complex proteins. researchgate.net
| Approach | Host Organism | Engineering Strategy | Key Benefit | Example/Model Compound |
| Plant Metabolic Engineering | Native plant (e.g., Asteraceae species) or model plant (e.g., Tobacco) | Overexpression of pathway-specific genes (STS, P450s); manipulation of regulatory factors. | Enhanced yield in the natural context. | Artemisinin production in Artemisia annua. researchgate.net |
| Microbial Cell Factories | Saccharomyces cerevisiae (Yeast) | Introduction of the entire plant biosynthetic pathway (STS, P450s); optimization of precursor supply (FPP). | Scalable, controlled, and sustainable production. | Artemisinic acid and Parthenolide. conicet.gov.arresearchgate.net |
| Microbial Cell Factories | Escherichia coli (Bacteria) | Similar to yeast, heterologous expression of plant enzymes. | Rapid growth and well-established genetic tools. | Artemisinic acid. conicet.gov.ar |
| In Vitro Cell Cultures | Plant cell/tissue/organ cultures | Elicitation, precursor feeding, optimization of culture conditions. | Production under controlled, sterile conditions. conicet.gov.arresearchgate.net | Various plant secondary metabolites. |
Preclinical Biological Activities and Pharmacological Potentials of 2alpha Hydroxyeupatolide 8 O Angelate
In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
Eudesmanolide sesquiterpenes have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines in laboratory settings. The efficacy of these compounds is often evaluated by determining their IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.
Studies have shown that various eudesmanolides exhibit potent activity. For instance, compounds isolated from Inula japonica were tested against MCF-7 and MDA-MB-231 human breast cancer cells, with one derivative showing a particularly strong effect on MCF-7 cells with an IC50 value of 0.20 µM. nih.gov Similarly, eudesmanolides from Sphagneticola trilobata displayed pronounced cytotoxic effects against the AGS human gastric adenocarcinoma cell line, with IC50 values as low as 0.89 µM. nih.gov Research on compounds from Ambrosia artemisiifolia revealed significant antiproliferative effects on multidrug-resistant Colo320 colon adenocarcinoma cells, with an IC50 value of 3.67 µM for one of the tested sesquiterpenes. researchgate.net The mechanism behind these antiproliferative effects often involves the induction of apoptosis, a form of programmed cell death, in a dose-dependent manner. nih.gov Further investigations on eudesmanolides from Wedelia trilobata showed weak cytotoxic activities against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Eudesmanolides
| Compound Class | Cancer Cell Line | Specific Effect (IC50) | Reference |
|---|---|---|---|
| Eudesmanolide | AGS (gastric adenocarcinoma) | 0.89 µM | nih.gov |
| Eudesmanolide | MCF-7 (breast cancer) | 0.20 µM | nih.gov |
| Eudesmanolide | MDA-MB-231 (breast cancer) | 6.22 µM | nih.gov |
| Eudesmanolide | Colo320 (colon adenocarcinoma) | 3.67 µM | researchgate.net |
| Eudesmanolide | Colo205 (colon adenocarcinoma) | 5.14 µM | researchgate.net |
| Eudesmanolide | SiHa (cervical cancer) | >10 µM | researchgate.net |
Anti-inflammatory and Immunomodulatory Actions
Eudesmanolides have been investigated for their potential to modulate the immune system, particularly their anti-inflammatory properties. This activity is crucial as chronic inflammation is a key factor in numerous diseases.
A primary mechanism of anti-inflammatory action for eudesmanolides is the inhibition of key inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that certain eudesmanolides can significantly inhibit the production of nitric oxide (NO). nih.gov For example, 1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olide and 1α,4β,9β-trihydroxy-6α-isobutyryloxy-11α-13-methacryloxyprostatolide demonstrated inhibitory effects on NO production with IC50 values of 11.82 µM and 11.05 µM, respectively. nih.gov This inhibition is often linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. Furthermore, these compounds can reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov
Table 2: Anti-inflammatory Effects of Selected Eudesmanolides
| Compound | Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| 1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olide | RAW 264.7 | Inhibition of Nitric Oxide (NO) Production | 11.82 µM | nih.gov |
| 1α,4β,9β-trihydroxy-6α-isobutyryloxy-11α-13-methacryloxyprostatolide | RAW 264.7 | Inhibition of Nitric Oxide (NO) Production | 11.05 µM | nih.gov |
Antimicrobial Properties
Eudesmanolides have also been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. Extracts from plants containing these compounds have shown activity against a range of bacteria. For instance, ethanolic extracts of Pluchea carolinensis, which contains eudesmanolides, demonstrated inhibitory zones against Acinetobacter and Staphylococcus species. researchgate.net
Specific eudesmanolide compounds have been isolated and tested for their antibacterial efficacy. One study on selina-4,11(13)-dien-3-on-12-oic acid, a sesquiterpene from Varthemia iphionoides, showed potent activity against six bacterial species, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella enteritides) bacteria. nih.gov The minimum inhibitory concentrations (MICs) for this compound ranged from 250 to 500 µg/ml. nih.govresearchgate.net Another study investigating sesquiterpene lactones from Artemisia herba-alba found that they possessed antibacterial activity against E. coli, S. aureus, Streptococcus faecalis, and Pseudomonas aeruginosa. jmaterenvironsci.com
Table 3: Antimicrobial Activity of a Selected Eudesmane (B1671778) Sesquiterpene
| Compound | Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250-500 µg/ml | nih.gov |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250-500 µg/ml | nih.gov |
| Selina-4,11(13)-dien-3-on-12-oic acid | Micrococcus luteus | 250-500 µg/ml | nih.gov |
| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250-500 µg/ml | nih.gov |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus cereus | 250-500 µg/ml | nih.gov |
| Selina-4,11(13)-dien-3-on-12-oic acid | Salmonella enteritides | 250-500 µg/ml | nih.gov |
Other Reported Bioactivities of Related Eudesmanolides (e.g., Antioxidant, Neuroprotective, Insect Antifeedant)
Beyond the activities previously described, the broader class of eudesmanolides exhibits several other promising biological effects.
Antioxidant Activity: Eudesmane sesquiterpenes isolated from the fruits of Alpinia oxyphylla have demonstrated protective effects against oxidative stress. In a study using adipose-derived mesenchymal stem cells, these compounds effectively reversed the damage caused by tert-butyl hydroperoxide (tBHP), a potent oxidizing agent. mdpi.com
Neuroprotective Effects: Several eudesmanolides have shown potential in protecting nerve cells from damage. In studies using H₂O₂-damaged PC12 cells, a common model for neuronal injury, pretreatment with certain eudesmanolides significantly reduced cytotoxicity and increased cell viability. nih.govbohrium.com For example, at a concentration of 10 µM, two compounds increased cell viability from approximately 55% in the damaged group to over 72%. nih.gov
Insect Antifeedant Activity: A significant number of eudesmanolides act as feeding deterrents for various insect species. researchgate.net When incorporated into the diet of polyphagous insects like Spodoptera frugiperda larvae, many eudesmanolides deter feeding. nih.gov Similarly, certain eudesmanolides tested against Plodia interpunctella larvae showed a very high antifeedant index (AI) of 99% after 72 hours. nih.govresearcher.life This activity suggests a potential application in agriculture for pest management. entomoljournal.com
In Vivo Preclinical Models for Evaluating Therapeutic Potential of Eudesmanolides
To translate in vitro findings towards potential clinical applications, the therapeutic efficacy of eudesmanolides must be evaluated in living organisms using preclinical animal models. These in vivo studies are essential for understanding how the compounds behave in a complex biological system.
For assessing anti-inflammatory potential, rodent paw edema models are commonly used. nih.govspringermedizin.demdpi.com In the carrageenan-induced paw edema model, a substance is administered to a mouse or rat, and the reduction in swelling compared to a control group indicates anti-inflammatory activity. nih.govresearchgate.net This model allows researchers to observe the systemic anti-inflammatory effects of a compound. nih.gov
In oncology research, xenograft models are a cornerstone of preclinical drug development. researchgate.net These models involve implanting human tumor cells into immunocompromised mice or rats. nih.govcrownbio.com The tumor is allowed to grow, and then the animals are treated with the test compound to evaluate its ability to inhibit tumor growth or cause regression. nih.gov There are various types of xenograft models, including subcutaneous models where tumors grow under the skin, and orthotopic models where tumor cells are implanted in the organ of origin (e.g., breast cancer cells into the mammary fat pad), providing a more clinically relevant environment. crownbio.com These animal models are critical for gathering data on a compound's efficacy before it can be considered for human trials.
Structure Activity Relationship Sar Studies of 2alpha Hydroxyeupatolide 8 O Angelate and Its Derivatives
Importance of the Eudesmanolide Core Structure for Bioactivity
Eudesmanolides as a class exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The specific biological profile of a particular eudesmanolide is then modulated by the nature and position of the functional groups attached to this core structure. For instance, the presence of hydroxyl groups, ester moieties, and the α-methylene-γ-lactone ring all contribute to the potency and selectivity of the compound's biological activity. The bicyclic nature of the eudesmanolide core provides a conformationally restrained template, which can lead to higher binding affinities with specific protein targets compared to more flexible acyclic or monocyclic structures.
Role of the Angelate Ester Moiety in Pharmacological Efficacy
The presence of an angelate ester at the C-8 position of 2alpha-Hydroxyeupatolide 8-O-angelate is a significant determinant of its pharmacological profile. Ester groups in natural products can influence a variety of properties, including solubility, cell permeability, and metabolic stability. The angelate moiety, an unsaturated short-chain ester, can particularly enhance the lipophilicity of the parent molecule, which may facilitate its transport across biological membranes.
Studies on various natural products have shown that the nature of the ester group can profoundly impact biological activity. In some cases, the ester can act as a prodrug, being hydrolyzed in vivo to release the active parent alcohol. However, the angelate group itself can also contribute directly to the bioactivity. The α,β-unsaturated nature of the angelate ester provides an additional electrophilic center that could potentially react with nucleophilic residues in biological macromolecules, similar to the α-methylene-γ-lactone group, although typically less reactive. The size and shape of the angelate group can also influence how the molecule fits into the binding site of a target protein, thereby affecting its inhibitory potency.
Significance of the α-Methylene-γ-Lactone Group in Sesquiterpene Lactones
The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is widely considered to be the key pharmacophore responsible for their potent cytotoxic and anti-inflammatory effects. This functional group contains a highly reactive α,β-unsaturated carbonyl system that acts as a Michael acceptor. This allows the compound to form covalent bonds with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins.
This covalent modification of key cellular proteins can lead to the inhibition of their function. For example, many sesquiterpene lactones are known to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response, by alkylating specific cysteine residues in the IκB kinase (IKK) complex or on the p65 subunit of NF-κB itself. The irreversible nature of this interaction often leads to potent and sustained biological effects.
The importance of the α-methylene-γ-lactone group for bioactivity is well-documented in SAR studies. Derivatives in which the exocyclic double bond is reduced or removed typically exhibit a significant decrease or complete loss of biological activity. This underscores the critical role of this functional group as an electrophilic "warhead" that drives the pharmacological effects of this class of compounds.
| Compound Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Presence of α-methylene-γ-lactone | Essential for potent cytotoxic and anti-inflammatory activity | |
| Reduction of the exocyclic double bond | Significant decrease or loss of activity |
Influence of Stereochemistry and Oxygenation Patterns on Biological Activity
The oxygenation pattern, referring to the number, position, and orientation of hydroxyl, epoxide, and other oxygen-containing functional groups, also plays a crucial role in modulating the bioactivity of eudesmanolides. Hydroxyl groups can participate in hydrogen bonding interactions with target proteins, which can significantly enhance binding affinity. The position and stereochemistry of these hydroxyl groups are critical; for instance, an axial versus an equatorial hydroxyl group can lead to vastly different biological effects.
Furthermore, the presence of other functional groups, such as epoxides or additional unsaturated carbonyls, can introduce new reactive centers or alter the electronic properties of the molecule, thereby influencing its pharmacological profile.
| Structural Feature | Influence on Bioactivity | Reference |
|---|---|---|
| Stereochemistry | Crucial for specific interactions with chiral biological targets. Minor changes can lead to significant loss of activity. | |
| Oxygenation Pattern (Position and Orientation of -OH, epoxides, etc.) | Modulates binding affinity and pharmacological profile through hydrogen bonding and altered electronic properties. |
Rational Design and Synthesis of Analogs for SAR Elucidation
The rational design and synthesis of analogs of this compound are essential for elucidating detailed structure-activity relationships. By systematically modifying specific functional groups and observing the resulting changes in biological activity, researchers can map out the key molecular features required for pharmacological efficacy.
Synthetic strategies often focus on several key areas:
Modification of the α-methylene-γ-lactone group: The synthesis of analogs with a saturated lactone ring or with different substituents on the double bond can confirm the importance of the Michael acceptor functionality.
Variation of the ester moiety: Replacing the angelate group with other esters of varying size, lipophilicity, and electronic properties can probe the role of this group in target binding and pharmacokinetic properties.
Alteration of the oxygenation pattern: The selective introduction or removal of hydroxyl groups at different positions on the eudesmanolide core can identify key hydrogen bonding interactions with the biological target.
Stereochemical modifications: The synthesis of diastereomers or enantiomers can provide valuable insights into the stereochemical requirements for bioactivity.
These synthetic efforts, combined with biological evaluation, allow for the development of a comprehensive SAR model. This model can then guide the design of new, more potent, and selective analogs with improved therapeutic potential.
Mechanistic Investigations of 2alpha Hydroxyeupatolide 8 O Angelate S Biological Actions
Identification of Cellular and Molecular Targets
To understand the biological actions of 2alpha-Hydroxyeupatolide 8-O-angelate, the first critical step is to identify its direct cellular and molecular targets. This foundational research would involve a series of screening and validation studies. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) are commonly employed to identify protein-drug interactions. Once potential targets are identified, further validation using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be required to confirm direct binding and determine the affinity and kinetics of the interaction. The identification of such targets is paramount as it dictates the subsequent signaling cascades and cellular responses that are triggered.
Elucidation of Intracellular Signaling Pathway Modulations
Following the identification of molecular targets, research would need to focus on how this compound modulates key intracellular signaling pathways that are often implicated in disease processes such as inflammation and cancer.
Inhibition of NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway. Mechanistic studies would need to investigate whether this compound can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active p65/p50 subunits. This is often assessed using techniques such as Western blotting to measure protein levels and phosphorylation status, and immunofluorescence or reporter gene assays to monitor the subcellular localization and transcriptional activity of NF-κB.
Modulation of JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is another critical signaling cascade involved in cell growth, differentiation, and survival. Its constitutive activation is a hallmark of many cancers. Research into the effects of this compound on this pathway would involve examining its ability to inhibit the phosphorylation of JAK and STAT3 proteins. A reduction in phosphorylated STAT3 would prevent its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation (e.g., cyclin D1, c-Myc) and survival (e.g., Bcl-2, Bcl-xL).
Induction of Cell Cycle Arrest (e.g., G2/M phase)
The cell cycle is a tightly regulated process, and its disruption is a common strategy for anti-cancer therapies. To determine if this compound induces cell cycle arrest, flow cytometry analysis of DNA content in treated cells would be the primary experimental approach. If arrest in the G2/M phase is observed, subsequent molecular analyses would be necessary to elucidate the underlying mechanism. This would include examining the expression and activity of key G2/M regulatory proteins such as Cyclin B1, CDK1 (also known as Cdc2), Cdc25c, and cell cycle inhibitors like p21 and p27.
| Cell Cycle Phase | Key Regulatory Proteins | Potential Effect of Compound |
| G2 Phase | Cyclin B1/CDK1 complex, Cdc25c | Inhibition of CDK1 activity, downregulation of Cyclin B1, or inhibitory phosphorylation of Cdc25c, leading to G2 arrest. |
| M Phase | Mitotic spindle checkpoint proteins (e.g., Mad2, BubR1) | Disruption of mitotic spindle formation, leading to activation of the spindle assembly checkpoint and arrest in mitosis. |
Activation of Apoptosis Pathways
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Investigations into the pro-apoptotic activity of this compound would involve assays to detect hallmarks of apoptosis, such as Annexin V staining, caspase activation, and DNA fragmentation. Further mechanistic studies would be required to distinguish between the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This would involve measuring changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of specific caspases (e.g., caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway).
Interaction with Specific Enzymes or Receptors (e.g., Myeloperoxidase isoenzymes)
Direct interaction with and modulation of specific enzymes or receptors is a common mechanism of action for many drugs. Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils that plays a role in inflammatory processes through the production of reactive oxygen species. To investigate the potential interaction between this compound and MPO, enzyme activity assays would be conducted in the presence and absence of the compound. If inhibition is observed, further studies would be necessary to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the binding kinetics.
Covalent Interactions with Nucleophilic Biological Residues (Michael Addition Acceptors)
The biological activity of many natural products is intrinsically linked to their chemical structure and reactivity. For the sesquiterpene lactone, 2α-Hydroxyeupatolide 8-O-angelate, a significant aspect of its mechanism of action is believed to involve covalent interactions with biological macromolecules. This reactivity is primarily attributed to the presence of an α,β-unsaturated carbonyl moiety within its molecular framework, which allows it to act as a Michael addition acceptor.
The α-methylene-γ-lactone ring is a characteristic structural feature of many sesquiterpene lactones and is a key electrophilic site. researchgate.nettandfonline.com This functional group can readily react with nucleophilic residues found in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione. researchgate.nettandfonline.com This process, known as a Michael-type addition, results in the formation of a stable covalent bond between the sesquiterpene lactone and the biological nucleophile. researchgate.net
The general mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. This reaction is a conjugate addition, and the presence of the electron-withdrawing lactone carbonyl group facilitates this process by polarizing the double bond and making the β-carbon more susceptible to nucleophilic attack.
The formation of these covalent adducts can have profound effects on the function of the target biomolecules. By covalently modifying key proteins, 2α-Hydroxyeupatolide 8-O-angelate can alter their conformation, inhibit their enzymatic activity, or disrupt their interactions with other molecules. This non-specific alkylating capability is thought to be a major contributor to the broad range of biological activities observed for sesquiterpene lactones. researchgate.net
While direct experimental studies detailing the specific Michael adducts formed by 2α-Hydroxyeupatolide 8-O-angelate with biological nucleophiles are not extensively documented in publicly available literature, the reactivity of its core structure is well-established within the broader class of sesquiterpene lactones. The presence of the α-methylene-γ-lactone moiety strongly suggests that a primary mechanism of its biological action is through the covalent modification of nucleophilic residues in various biological targets. This reactivity underscores the importance of the chemical structure in defining the pharmacological profile of this natural compound.
Analytical and Quantification Methods for 2alpha Hydroxyeupatolide 8 O Angelate
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sesquiterpene lactones like 2alpha-Hydroxyeupatolide 8-O-angelate. Its application is essential for determining the purity of isolated compounds and for quantifying their presence in complex mixtures such as plant extracts.
Typically, reversed-phase HPLC is employed, utilizing a C18 column. The separation is achieved using a mobile phase gradient, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. scielo.brscielo.brnih.gov Detection is most often performed using a Diode Array Detector (DAD), which allows for the spectral analysis of the eluted peaks, aiding in peak identification and purity assessment. nih.govnih.gov The wavelength for detection is selected based on the UV absorbance maximum of the analyte.
The development of a validated HPLC method is critical for ensuring reliable quantitative data. Method validation encompasses several parameters, including linearity, precision, accuracy, and specificity. scielo.brscielo.br For instance, a stability-indicating HPLC method was developed and validated for the quantification of the sesquiterpene lactone eremantholide C, demonstrating good linearity over a specific concentration range and high precision and accuracy. scielo.brscielo.br While a specific validated method for this compound is not detailed in the available literature, the principles from similar compounds are directly applicable.
Table 1: Representative HPLC Method Validation Parameters for Sesquiterpene Lactone Quantification
| Parameter | Typical Range/Value |
|---|---|
| Linearity (Concentration Range) | 2–180 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.006–0.76 µg/mL |
| Limit of Quantification (LOQ) | 0.020–2.54 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95–105% |
This table presents typical validation parameters based on published methods for other sesquiterpene lactones and may be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While it is widely used for the analysis of essential oils and other less polar plant constituents, its application to sesquiterpene lactones can be challenging. ijam.co.in This is primarily due to the relatively low volatility and potential thermal instability of these compounds, which can lead to degradation in the high temperatures of the GC injector and column. ijam.co.in
Table 2: Illustrative GC-MS Parameters for the Analysis of Plant Extracts
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Ramped, e.g., 60 °C to 280 °C at 3 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole |
This table provides a general overview of GC-MS conditions that could be used for the analysis of complex plant extracts containing various metabolites.
Advanced Mass Spectrometry Techniques for Metabolomic Profiling (e.g., UPLC-Q-TOF-MS)
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a state-of-the-art technique for metabolomic profiling. mdpi.commdpi.comnih.govhilarispublisher.com This approach offers high resolution, sensitivity, and mass accuracy, enabling the detection and tentative identification of a wide range of metabolites in complex samples, including this compound and its isomers or related compounds.
In a typical UPLC-Q-TOF-MS analysis, a rapid separation of compounds is achieved on a sub-2 µm particle column, followed by detection with a TOF mass spectrometer. mdpi.comhilarispublisher.com The high mass accuracy of the TOF analyzer allows for the determination of elemental compositions, which greatly aids in the identification of unknown compounds. This technique is particularly useful for comparative metabolomics, where the chemical profiles of different plant samples can be compared to identify biomarkers or to understand the effects of various factors on the plant's metabolism. mdpi.com
Table 3: Common Instrumental Parameters for UPLC-Q-TOF-MS Metabolomic Analysis
| Parameter | Typical Setting |
|---|---|
| UPLC Column | Reversed-phase C18 (e.g., Acquity BEH C18) |
| Mobile Phase | Water and Acetonitrile (both with 0.1% formic acid) |
| Flow Rate | 0.3–0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
This table summarizes common settings for UPLC-Q-TOF-MS, a powerful tool for the comprehensive analysis of plant metabolomes.
Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and accurate method for the precise concentration determination of pure compounds and for the quantification of specific analytes in complex mixtures. mdpi.commdpi.comnih.govnih.gov Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte for calibration, as the signal intensity is directly proportional to the number of nuclei. mdpi.com
In a 1H-qNMR experiment, a known amount of an internal standard is added to the sample. By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, the absolute concentration of the analyte can be calculated. nih.gov This method is highly valued for its accuracy, precision, and the ability to provide structural information simultaneously. The selection of an appropriate internal standard and non-overlapping signals for integration are critical for the success of the analysis.
Development of Standardized Analytical Protocols for Research Reproducibility
The development and implementation of standardized analytical protocols are paramount for ensuring the reproducibility and comparability of research findings across different laboratories. fiocruz.brwho.int For natural products like this compound, standardization is particularly important due to the inherent variability of their content in plant materials.
International bodies like the World Health Organization (WHO) have established guidelines for the quality control of herbal medicines, which emphasize the need for validated analytical methods. fiocruz.brwho.int The process of standardization involves a comprehensive validation of the chosen analytical method (e.g., HPLC, GC-MS) to demonstrate its suitability for the intended purpose. researchgate.netnih.govwho.int This includes establishing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
For this compound, the development of a standardized protocol would involve:
Defining the exact analytical method and its parameters.
Validating the method according to established guidelines (e.g., ICH).
Establishing system suitability tests to ensure the performance of the analytical system.
Providing clear and detailed documentation of the entire procedure.
The adoption of such standardized protocols would significantly enhance the quality and reliability of research on this compound and facilitate the comparison of results from different studies.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Coumarin |
| Eremantholide C |
Q & A
Q. What methodologies are recommended for isolating 2alpha-Hydroxyeupatolide 8-O-angelate from plant sources, and how can purity be optimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (e.g., column chromatography, HPLC). Polar solvent systems are effective due to the compound’s sesquiterpene lactone structure. Purity optimization requires recrystallization in ethanol/water mixtures and validation via NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) identifies functional groups and stereochemistry. HRMS confirms molecular weight (C20H26O5) and fragmentation patterns. Infrared (IR) spectroscopy assists in detecting lactone carbonyl stretches (~1750 cm⁻¹). Cross-referencing with databases of related sesquiterpenes (e.g., eupatolide derivatives) ensures accuracy .
Q. How should researchers design in vitro assays for initial bioactivity screening of this compound?
- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) on cancer cell lines to assess cytotoxicity. Include dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin). For anti-inflammatory activity, measure TNF-α or IL-6 suppression in LPS-stimulated macrophages. Pair with gene expression analysis (RT-PCR) for pathways like NF-κB or MAPK .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the molecular mechanism of action of this compound?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas8. Use molecular docking to predict interactions with proteins (e.g., kinases). Pharmacodynamic studies in animal models (e.g., xenografts) with tissue-specific biomarker analysis (ELISA, Western blot) confirm in vivo relevance .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell type, assay conditions). Use statistical tools (one-way ANOVA with Tukey post-hoc tests) to assess significance. Replicate experiments under standardized protocols (e.g., identical solvent/DMSO concentrations). Cross-validate findings with orthogonal assays (e.g., apoptosis via Annexin V staining alongside caspase-3 activation) .
Q. What strategies enhance the compound’s bioavailability while retaining bioactivity?
- Methodological Answer : Modify the lactone ring or angelate moiety to improve solubility (e.g., PEGylation). Use nanoformulations (liposomes, polymeric nanoparticles) for targeted delivery. Assess pharmacokinetics (PK) via LC-MS/MS in plasma/tissue samples. Stability studies (pH 2–9, 37°C) identify degradation pathways. Compare metabolite profiles (via UPLC-QTOF) to parent compound activity .
Data Analysis & Ethical Considerations
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Calculate IC50/EC50 values with 95% confidence intervals. For multi-group comparisons, apply two-way ANOVA with Bonferroni correction. Include error propagation analysis for assays with technical replicates .
Q. How should researchers address ethical considerations in animal studies involving this compound?
- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Use the minimum sample size required for statistical power (calculated via G*Power). Include humane endpoints (e.g., tumor size limits). Post-study, share raw data and negative results to avoid publication bias. Ethical approval must be documented via institutional review boards (IRBs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
